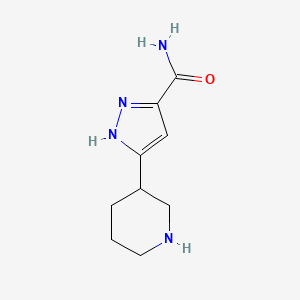
3-(ピペリジン-3-イル)-1H-ピラゾール-5-カルボキサミド
概要
説明
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a compound that features a piperidine ring attached to a pyrazole ring, with a carboxamide group at the 5-position of the pyrazole ring
科学的研究の応用
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
The primary target of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is the calcitonin gene-related peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels .
Mode of Action
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide, also known as Atogepant, acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents the actions of CGRP, thereby inhibiting the transmission of pain signals and the dilation of blood vessels .
Biochemical Pathways
The antagonistic action of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide on CGRP receptors disrupts the normal functioning of the CGRP pathway . This disruption can lead to a decrease in the transmission of pain signals and the dilation of blood vessels, which are key factors in the pathophysiology of migraines .
Pharmacokinetics
It is known that the compound has been optimized to improve its pharmacokinetic profile, leading to increased oral bioavailability .
Result of Action
The antagonistic action of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide on CGRP receptors results in the prevention of migraine headaches . It is used for the preventative therapy of episodic migraine headaches .
Action Environment
The efficacy and stability of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s action may be affected by the patient’s age, as caution should be used in the prescription of Atogepant in the elderly given the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy .
生化学分析
Biochemical Properties
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Furthermore, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can activate or inhibit signaling pathways by binding to receptors or other signaling proteins. These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The effects of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can lead to cumulative effects on cellular function. For example, prolonged treatment with this compound has been observed to cause sustained changes in gene expression and cellular metabolism, which can have lasting impacts on cell behavior and function .
Dosage Effects in Animal Models
The effects of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and signaling pathways without causing significant toxicity. At higher doses, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to adverse effects, such as organ toxicity and systemic inflammation .
Metabolic Pathways
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), affecting their availability and function in metabolic reactions .
Transport and Distribution
Within cells and tissues, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within intracellular compartments. For instance, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can bind to transport proteins, such as ATP-binding cassette (ABC) transporters, which help in its translocation across the cell membrane. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its affinity for certain binding proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences metabolic processes and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like piperidine-3-carboxamide and piperidine-4-carboxamide share structural similarities and may exhibit similar biological activities.
Pyrazole derivatives: Compounds such as 1H-pyrazole-3-carboxamide and 1H-pyrazole-4-carboxamide also share the pyrazole ring structure and may have related properties.
Uniqueness
3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is unique due to the specific combination of the piperidine and pyrazole rings, which can confer distinct biological activities and chemical reactivity. This combination allows for a diverse range of interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
特性
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENMNPGYHPABRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


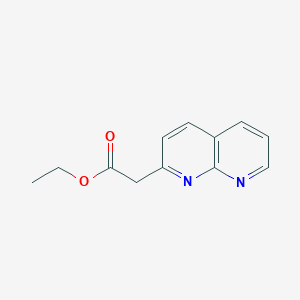
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
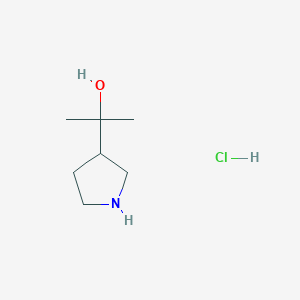
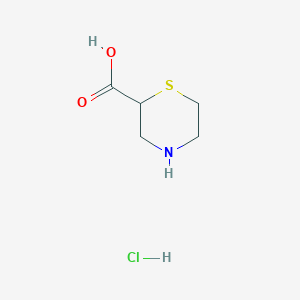

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
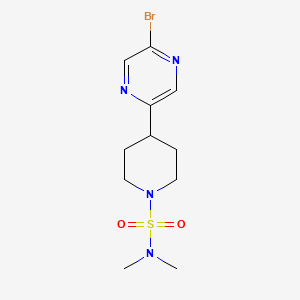
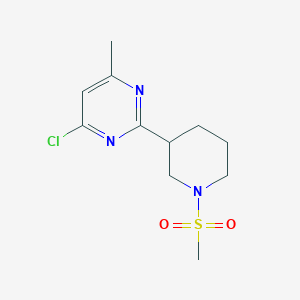
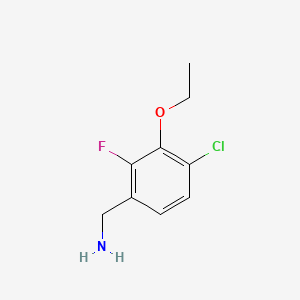
![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)
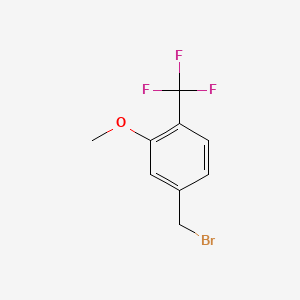
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
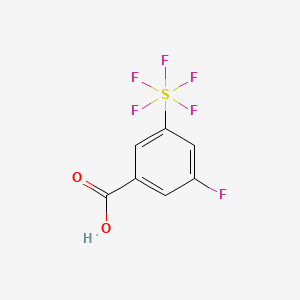
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)
